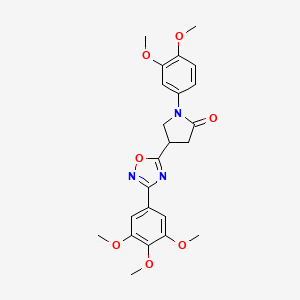
1-(3,4-Dimethoxyphenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unfortunately, there is no available description for this compound at the moment.
Synthesis Analysis
There is no available information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is currently unknown.Chemical Reactions Analysis
There is no available data on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available.Scientific Research Applications
Synthesis and Biological Activity Prediction
Research has shown interest in synthesizing novel compounds containing the 1,2,4-oxadiazole ring due to their predicted biological activities. A study by Kharchenko et al. (2008) demonstrates the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems through a one-pot condensation process. The biological activity of these synthesized compounds was predicted using the PASS (Prediction of Activity Spectra for Substances) method, indicating potential therapeutic applications (Kharchenko, O. S. Detistov, & V. Orlov, 2008).
Anticancer Applications
Another significant area of application for derivatives of 1,2,4-oxadiazole is in the development of anticancer agents. Redda and Gangapuram (2007) reported on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents. These compounds have shown moderate cytotoxicity against breast cancer cell lines, highlighting their potential in cancer therapy (Redda & Gangapuram, 2007).
Enzyme Inhibition for Treating Neurodegenerative Diseases
Pflégr et al. (2022) explored the synthesis of 5-Aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains as potential inhibitors of acetyl- and butyrylcholinesterase, enzymes related to neurodegenerative diseases like Alzheimer's. These compounds showed moderate inhibition, suggesting their utility in developing treatments for such conditions (Pflégr et al., 2022).
Conducting Polymers for Electronic Applications
Sotzing et al. (1996) investigated the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole, including derivatives related to 1,2,4-oxadiazole compounds. These materials exhibit stability in their conducting form, suggesting applications in electronic devices (Sotzing, J. Reynolds, & A. Katritzky, et al., 1996).
Antimicrobial and Antiprotozoal Activities
Al-Wahaibi et al. (2021) synthesized 1,3,4-Oxadiazole N-Mannich bases and evaluated their antimicrobial and anti-proliferative activities. These compounds showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Al-Wahaibi, A. A. Mohamed, & Samar S. Tawfik, et al., 2021).
Safety And Hazards
There is no available information on the safety and hazards associated with this compound.
Future Directions
As there is currently limited information available on this compound, future research could focus on its synthesis, structure determination, and investigation of its physical, chemical, and biological properties.
Please note that this analysis is based on the currently available information and may change as more research is conducted on this compound. It’s always a good idea to consult with a professional chemist or a relevant expert for more detailed and accurate information.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-28-16-7-6-15(11-17(16)29-2)26-12-14(10-20(26)27)23-24-22(25-33-23)13-8-18(30-3)21(32-5)19(9-13)31-4/h6-9,11,14H,10,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJFQKYIUDTAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3014955.png)
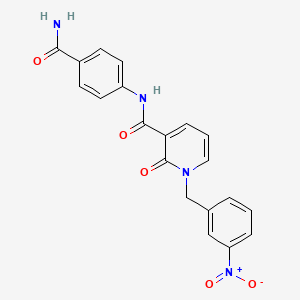
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B3014957.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B3014958.png)
![7-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[B]azepin-2-one](/img/structure/B3014960.png)
![ethyl 1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3014962.png)
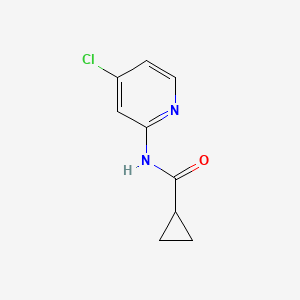
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3014965.png)
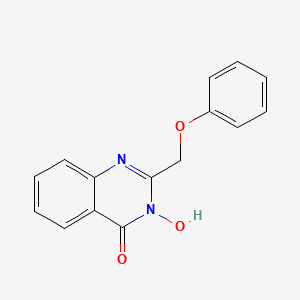
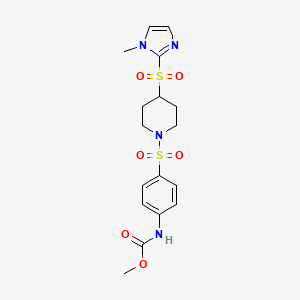


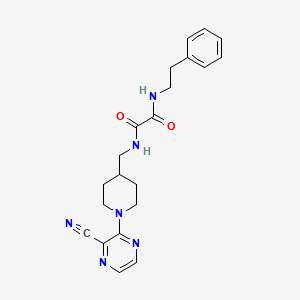
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B3014978.png)